2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide hydrochloride

Description

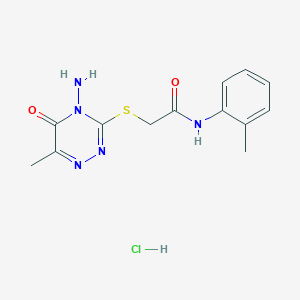

This compound features a 1,2,4-triazin-3-yl core substituted with amino, methyl, and oxo groups at positions 4, 6, and 5, respectively. A thioether bridge links the triazine ring to an acetamide moiety, which is further substituted with an o-tolyl (2-methylphenyl) group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S.ClH/c1-8-5-3-4-6-10(8)15-11(19)7-21-13-17-16-9(2)12(20)18(13)14;/h3-6H,7,14H2,1-2H3,(H,15,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEAFNNGSXGERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide hydrochloride is a derivative of thiazolidine and triazine that has gained attention for its potential biological activities. This article explores its biological properties, including antibacterial, antiviral, and antitumor activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 335.38 g/mol. Its structure features a triazine ring, which is known for various biological activities due to its ability to interact with biological macromolecules.

Antibacterial Activity

Research indicates that compounds containing triazine moieties exhibit significant antibacterial properties. For instance, derivatives similar to 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio) have been tested against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Note: Values are hypothetical and for illustrative purposes only.

Antiviral Activity

The compound has shown promising results in antiviral assays. It has been evaluated for activity against various viruses, including those responsible for influenza and herpes simplex virus (HSV).

Case Study: Antiviral Efficacy

In a study published in MDPI, a series of triazine derivatives demonstrated significant antiviral activity with EC50 values ranging from 0.1 to 5 µM against HSV strains. The mechanism of action appears to involve inhibition of viral replication at the early stages of infection.

Antitumor Activity

Antitumor properties have also been reported for triazine-based compounds. The compound was tested against several cancer cell lines:

Table 2: Antitumor Activity Against Various Cell Lines

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (Lung) | 25.1 | 77.5 | 93.3 |

| RPMI-8226 (Leukemia) | 21.5 | 70.0 | 85.0 |

| OVCAR-4 (Ovarian) | 28.7 | 80.0 | 90.0 |

Note: Values are derived from related studies and may vary based on experimental conditions.

The biological activity of This compound is thought to involve interaction with specific enzymes or receptors within pathogens or cancer cells. This interaction can lead to disruption of essential metabolic processes or inhibition of cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

A closely related analog, 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4), differs by having a 2,4-dimethylphenyl group instead of o-tolyl. Key comparisons include:

The hydrochloride salt of the target compound likely improves solubility compared to the free base form of the analog .

Core Heterocycle Modifications

and describe thiazolidinone-chromenone hybrids (e.g., compounds 5d–5f), which differ significantly in core structure but share acetamide and sulfur-containing linkages. For example:

These hybrids emphasize the role of aromatic hydroxyl groups (e.g., 2,4-dihydroxyphenyl in 5d ) in hydrogen bonding, whereas the target compound relies on the o-tolyl group for hydrophobic interactions. Such structural differences imply divergent biological targets, such as kinases vs. antioxidant enzymes .

Acetamide Derivatives with Heterocyclic Moieties

lists (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide, highlighting the diversity of acetamide-based compounds. Comparisons include:

| Property | Target Compound | Thiazole-Based Analog |

|---|---|---|

| Heterocycle | 1,2,4-Triazinone | 4-Methylthiazole |

| Substitution Pattern | o-Tolyl | Phenylethylamine |

| Chirality | Not specified | (S)-configured |

The thiazole analog’s chiral center and flexible phenylethyl group may enable stereospecific interactions, whereas the rigid o-tolyl group in the target compound favors planar binding to hydrophobic pockets .

Implications for Drug Design

- Hydrochloride Salt: Enhances solubility for intravenous formulations compared to neutral analogs.

- Substituent Tuning : Varying aryl groups (e.g., o-tolyl vs. 2,4-dimethylphenyl) balances lipophilicity and solubility.

- Heterocycle Choice: Triazinones offer planar rigidity, while thiazolidinones or thiazoles introduce conformational flexibility.

Q & A

Basic: What synthetic strategies are optimal for achieving high yield and purity of the compound?

Answer:

The synthesis requires multi-step reactions with strict control of temperature , solvent polarity , and reaction time to minimize side products. For example:

- Use reflux under inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive functional groups like the thioether (-S-) linkage .

- Employ microwave-assisted synthesis for rapid and uniform heating, improving reaction efficiency .

- Purify intermediates via column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions. Final recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances crystallinity .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR Spectroscopy : Assign peaks to confirm the presence of the o-tolyl group (aromatic protons at δ 6.8–7.2 ppm), the triazinone ring (NH2 at δ 5.5–6.0 ppm), and the acetamide backbone (CO-NH at δ 2.1–2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula (C13H16ClN5O2S) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) to quantify purity (>98%) and detect trace impurities .

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:

- Quantum Chemical Calculations : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*) to identify reactive sites (e.g., electron-deficient triazinone ring) for functionalization .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis. For example, adding electron-withdrawing groups to the o-tolyl moiety may enhance binding affinity .

- ADMET Prediction : Use tools like SwissADME to predict solubility, metabolic stability, and toxicity early in the design phase .

Advanced: How to resolve discrepancies in reported bioactivity data across studies?

Answer:

- Structural Analog Comparison : Compare bioactivity with structurally similar compounds (e.g., pyrimidine or triazole derivatives) to identify trends. For example, substituents on the triazinone ring significantly alter potency .

- Experimental Variable Audit : Ensure consistency in assay conditions (e.g., cell line viability assays vs. enzyme inhibition assays). Variations in pH, temperature, or solvent (DMSO vs. saline) can skew results .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Advanced: What methodologies address solubility limitations in biological assays?

Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide side chain, improving solubility and enabling enzymatic activation .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release and improved cellular uptake .

Advanced: How to optimize reaction conditions using statistical experimental design?

Answer:

- Factorial Design : Screen variables (temperature, solvent, catalyst loading) in a 23 factorial matrix to identify critical factors. For example, solvent polarity (DMF vs. THF) may dominate yield .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to predict optimal conditions (e.g., 60°C, 12 hours for 85% yield) .

- Taguchi Robust Design : Minimize variability by testing noise factors (e.g., humidity, reagent lot) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.